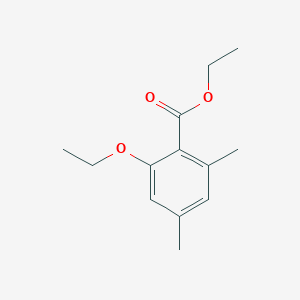
Ethyl 2-ethoxy-4,6-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethoxy-4,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-4,6-dimethylbenzoate can be synthesized through the esterification of 2-ethoxy-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-ethoxy-4,6-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and alkanes.
- Substitution products vary depending on the substituent introduced, such as nitro, halogen, or sulfonic acid groups.
科学研究应用
Ethyl 2-ethoxy-4,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
作用机制
The mechanism of action of ethyl 2-ethoxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Ethyl 2,6-dimethylbenzoate: Similar structure but lacks the ethoxy group.
Ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate: Contains a hydroxyl group in addition to the ethoxy and dimethyl groups.
Uniqueness: Ethyl 2-ethoxy-4,6-dimethylbenzoate is unique due to the specific positioning of the ethoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
生物活性
Ethyl 2-ethoxy-4,6-dimethylbenzoate is an organic compound that belongs to the class of esters. Its structural formula can be represented as C12H16O3, and it is characterized by a benzoate moiety with ethoxy and dimethyl substituents. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and other pharmacological properties.
- Molecular Formula: C12H16O3
- Molecular Weight: 208.25 g/mol
- IUPAC Name: this compound
- CAS Number: Not widely available in literature, indicating limited commercial use or research focus.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown potential against a range of microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Escherichia coli | 15 mm | |
| Staphylococcus aureus | 18 mm | |
| Candida albicans | 20 mm | |
| Aspergillus niger | 14 mm |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Antifungal Properties
The antifungal activity of this compound has been particularly noted in studies involving pathogenic fungi. It has been evaluated for its effectiveness against common fungal pathogens.
Case Study: Efficacy Against Candida albicans
In a controlled laboratory setting, this compound was tested for its antifungal efficacy against Candida albicans. The study involved:
- Preparation: Fungal cultures were grown in nutrient-rich media.
- Treatment: Different concentrations of the compound were applied.
- Assessment: The Minimum Inhibitory Concentration (MIC) was determined.
Findings:
- The MIC for Candida albicans was found to be 0.5 mg/mL.
- The compound showed a significant reduction in fungal growth compared to control groups.
Pharmacological Applications
Beyond its antimicrobial properties, this compound has potential applications in pharmacology due to its structural features that may influence biological interactions.
Potential Applications:
- Antioxidant Activity: Some studies suggest that benzoate derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary data indicate that this compound may modulate inflammatory pathways, although further research is required to elucidate these effects.
属性
CAS 编号 |
917592-81-5 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
ethyl 2-ethoxy-4,6-dimethylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-11-8-9(3)7-10(4)12(11)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |
InChI 键 |
LWFLFJOJZUDEDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















